molecular formula C5H9F2NO B12958269 (S)-3-(Difluoromethyl)morpholine

(S)-3-(Difluoromethyl)morpholine

Katalognummer: B12958269
Molekulargewicht: 137.13 g/mol
InChI-Schlüssel: XLKUBUPJCAGGDP-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(Difluoromethyl)morpholine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical and biological properties to the molecule, making it a valuable building block in medicinal chemistry and other applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Difluoromethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethyl alcohol.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethyl halides, sulfonium salts, and various oxidizing and reducing agents. Reaction conditions often involve the use of catalysts, such as transition metal complexes, to facilitate the desired transformations .

Major Products

The major products formed from these reactions include difluoromethylated alcohols, ketones, aldehydes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of (S)-3-(Difluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trifluoromethyl)morpholine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    3-(Monofluoromethyl)morpholine: Contains a monofluoromethyl group instead of a difluoromethyl group.

    3-(Chloromethyl)morpholine: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

(S)-3-(Difluoromethyl)morpholine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and monofluoromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Eigenschaften

Molekularformel

C5H9F2NO

Molekulargewicht

137.13 g/mol

IUPAC-Name

(3S)-3-(difluoromethyl)morpholine

InChI

InChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m0/s1

InChI-Schlüssel

XLKUBUPJCAGGDP-BYPYZUCNSA-N

Isomerische SMILES

C1COC[C@H](N1)C(F)F

Kanonische SMILES

C1COCC(N1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.